Vitamin D3 Sulfate Sodium Salt

Vitamin D metabolism Calcium homeostasis Bone resorption

Vitamin D3 Sulfate Sodium Salt is a 3β-sulfated, water-soluble cholecalciferol metabolite (<5% calcemic activity) essential for aqueous-compatible LC-MS/MS method development and VDR-independent pathway studies. Unlike lipophilic Vitamin D3, it eliminates organic co-solvents and lipid extraction, enabling direct solid-phase extraction from aqueous matrices such as breastmilk. Using native cholecalciferol or 25-hydroxyvitamin D3 is analytically invalid for sulfated metabolite quantification. Procure this certified reference standard (≥95%) to ensure accurate, reproducible results in metabolomics, lactation research, and non-calcemic vitamin D signaling investigations.

Molecular Formula C27H44O4S`Na
Molecular Weight 464.71 23
CAS No. 78392-27-5
Cat. No. B602419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3 Sulfate Sodium Salt
CAS78392-27-5
SynonymsVitamin D3 Sulfate Sodium Salt;  (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexanol Sodium Salt;  (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol Ηydrogen Sulfate Sodium Salt
Molecular FormulaC27H44O4S`Na
Molecular Weight464.71 23
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+]
InChIInChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Greyish Green Solid

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin D3 Sulfate Sodium Salt (CAS 78392-27-5): Aqueous-Soluble Cholecalciferol Metabolite for Calcium Homeostasis Research and Bioanalytical Applications


Vitamin D3 Sulfate Sodium Salt (CAS 78392-27-5), also known as Cholecalciferol Sulfate Sodium Salt, is a chemically sulfated metabolite of Vitamin D3 (cholecalciferol) presented as a sodium salt to enhance aqueous solubility . It is a 3β-sulfate ester derivative (molecular formula C27H43NaO4S, MW 486.68) identified as an endogenous circulating metabolite in humans and a major water-soluble vitamin D component in breastmilk [1]. The compound serves as a certified reference standard (typical purity ≥95%) for LC-MS/MS method development and as a research tool for investigating non-canonical vitamin D signaling pathways where reduced calcemic activity is experimentally desirable [2].

Why Vitamin D3 Sulfate Sodium Salt Cannot Be Replaced by Native Vitamin D3 or 25-Hydroxyvitamin D3 in Aqueous Bioanalytical and Cell-Based Assays


Generic substitution of Vitamin D3 Sulfate Sodium Salt with native Vitamin D3 (cholecalciferol) or 25-hydroxyvitamin D3 is analytically and experimentally invalid due to three key differentiators. First, sulfation at the 3β-position confers aqueous solubility to an otherwise highly lipophilic secosteroid scaffold; native Vitamin D3 requires organic co-solvents or carrier proteins for aqueous formulation, whereas the sulfated sodium salt distributes into the aqueous phase of biological matrices including skim milk [1]. Second, the biological activity profile is fundamentally altered: Vitamin D3 sulfate exhibits <5% of the calcium-mobilizing activity of parent Vitamin D3 in vivo and ~1% of its calcium transport capacity, a property that enables investigation of VDR-independent or non-calcemic vitamin D signaling pathways without confounding hypercalcemic effects [2][3]. Third, the chromatographic retention behavior and ionization efficiency differ substantially under reversed-phase LC-MS/MS conditions, necessitating distinct analytical reference standards for accurate quantification in metabolomics and clinical research workflows [4].

Head-to-Head Quantitative Evidence: Vitamin D3 Sulfate Sodium Salt vs. Native Vitamin D3 and 25-Hydroxyvitamin D3 Sulfate


Calcium Mobilization Activity: Vitamin D3 Sulfate Sodium Salt Exhibits <5% Bone Resorption Potency of Native Vitamin D3

In vitamin D-deficient hypocalcemic rats, Vitamin D3 sulfate sodium salt demonstrated <5% of the calcium-mobilizing activity from bone compared to native Vitamin D3. A single oral dose of 208,000 pmol (100 μg) or 416,000 pmol (200 μg) was required to elicit measurable calcium mobilization, whereas native Vitamin D3 was active at doses as low as 260 pmol—representing an 800-fold difference in potency [1]. This quantitative disparity is corroborated by independent studies reporting <5% relative activity for bone calcium mobilization [2].

Vitamin D metabolism Calcium homeostasis Bone resorption In vivo pharmacology

Intestinal Calcium Transport Stimulation: Vitamin D3 Sulfate Sodium Salt Displays ~1% Potency Relative to Native Vitamin D3

Following chronic 5-day oral administration in vitamin D-deficient rats, Vitamin D3 sulfate sodium salt required 52,000 pmol/day (25 μg/day) to stimulate active calcium transport, whereas native Vitamin D3 was effective at doses between 65 and 260 pmol/day—representing a 200- to 800-fold difference in potency [1]. Independent assessments confirm approximately 1% of the ability of Vitamin D3 to stimulate calcium transport and elevate serum phosphorus .

Intestinal absorption Calcium transport Duodenal physiology Comparative pharmacology

Aqueous-Phase Partitioning: Vitamin D3 Sulfate Sodium Salt Distributes to Skim Milk Aqueous Fraction vs. Lipophilic Vitamin D3

In human breastmilk analysis, Vitamin D3 sulfate sodium salt (VitD3-S) was detected in the aqueous skim milk fraction at concentrations ranging from 0.53 to 1.7 ng/mL, while the 25-hydroxyvitamin D3 sulfate (25OHD3-S) metabolite was present at ≤0.29 ng/mL [1]. Native Vitamin D3, being lipophilic, partitions almost exclusively into the lipid fraction and requires organic extraction for analysis. This differential phase partitioning directly demonstrates the enhanced aqueous compatibility conferred by 3β-sulfation and sodium salt formation [2].

Aqueous solubility Breastmilk analysis Bioanalytical method development LC-MS/MS

Intravenous Inactivity: Vitamin D3 Sulfate Sodium Salt Exhibits Zero Detectable Biological Response After IV Administration

When administered as a single intravenous dose, Vitamin D3 sulfate sodium salt exhibited no detectable biological activity at doses as high as 52,000 pmol. In contrast, native Vitamin D3 was active at intravenous doses as low as 65 pmol [1]. This route-dependent differential activity—oral activity present but IV activity absent—suggests that Vitamin D3 sulfate requires first-pass metabolic conversion or intestinal processing not required for native Vitamin D3, a property that can be exploited in experimental designs requiring separation of systemic from enteral vitamin D effects.

Pharmacokinetics Route of administration Bioavailability Metabolic activation

Cold-Chain Storage Requirements: Vitamin D3 Sulfate Sodium Salt Mandates -20°C to -86°C Storage vs. Ambient-Stable Vitamin D3

Vitamin D3 Sulfate Sodium Salt requires stringent cold-chain storage conditions, with vendors specifying storage at -20°C under inert atmosphere or -86°C in amber vials to prevent degradation [1][2]. In contrast, native Vitamin D3 is stable at ambient temperature (15-30°C) when protected from light. This differential stability profile reflects the hydrolytic lability of the sulfate ester bond and the compound's susceptibility to thermal degradation, necessitating specialized shipping (dry ice) and freezer storage infrastructure.

Chemical stability Storage conditions Reference standard handling Procurement logistics

Optimal Application Scenarios for Vitamin D3 Sulfate Sodium Salt Based on Quantitative Differentiation Evidence


LC-MS/MS Bioanalytical Method Development for Sulfated Vitamin D Metabolites in Aqueous Biological Matrices

The demonstrated aqueous solubility of Vitamin D3 sulfate sodium salt and its presence in the aqueous fraction of breastmilk at quantifiable concentrations (0.53-1.7 ng/mL) [1] make this compound an essential certified reference standard for developing and validating LC-MS/MS methods targeting sulfated vitamin D metabolites. Unlike native Vitamin D3 which requires saponification or lipid extraction, Vitamin D3 sulfate sodium salt enables direct aqueous-compatible solid-phase extraction workflows, reducing sample preparation complexity and improving throughput for clinical metabolomics and lactation research applications.

In Vivo Studies Requiring Dissociation of Vitamin D-Mediated Calcium Mobilization from Non-Calcemic Signaling

For researchers investigating vitamin D receptor (VDR) genomic signaling or membrane-associated rapid response pathways where hypercalcemia would confound interpretation, Vitamin D3 sulfate sodium salt provides a critical experimental tool. Its <5% calcium-mobilizing activity and ~1% calcium transport capacity relative to native Vitamin D3 [2][3] allow for vitamin D receptor engagement studies at doses that do not elevate serum calcium, a property not shared by 1,25(OH)2D3 or high-dose cholecalciferol. This enables cleaner interrogation of VDR-dependent gene expression profiles in bone, kidney, and immune cells.

Intestinal-Specific Vitamin D Mechanism Studies Exploiting Route-Dependent Bioactivity

The complete biological inactivity of Vitamin D3 sulfate sodium salt following intravenous administration (52,000 pmol IV) contrasted with its oral activity (52,000 pmol/day oral) [4] creates a unique experimental paradigm for isolating intestinal vitamin D processing. Researchers can administer the compound orally to study enteral conversion or absorption mechanisms while using IV administration as a negative control to exclude systemic off-target effects—a design impossible with native Vitamin D3 which is active by both routes at comparable doses.

Aqueous Formulation Development for Vitamin D Nutraceuticals or Parenteral Nutrition Research

The sodium salt form of sulfated Vitamin D3 confers water solubility unattainable with native cholecalciferol [5], enabling direct incorporation into aqueous vehicles for in vitro cell culture media, perfusion buffers, or experimental parenteral nutrition formulations. This property is leveraged in pharmaceutical development of aqueous vitamin D delivery systems and in preclinical studies evaluating vitamin D supplementation in models where lipid-based formulations are contraindicated or where carrier protein-free delivery is required.

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